N-tert-Butyl-2-phenyl-2-(phenylamino)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

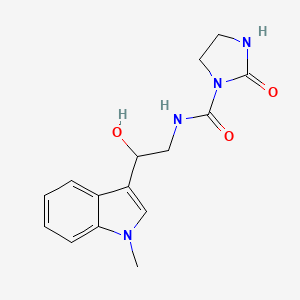

“N-tert-Butyl-2-phenyl-2-(phenylamino)acetamide” is a chemical compound with the CAS Number: 131699-28-0. It is used as a building block in organic synthesis and medicinal chemistry . It has been shown to reduce the number of emboli-induced cerebral microinfarctions in the rabbit cortex and prevent neoplasia by its radical scavenging activity and its ability to inhibit cyclooxygenase-2 activity .

Synthesis Analysis

The synthesis of N-tert-butyl amides, including “N-tert-Butyl-2-phenyl-2-(phenylamino)acetamide”, can be achieved by the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acid in the presence of EDCI and HOBt as coupling reagent . Another method involves the reaction of di-tert-butyl dicarbonate and nitriles catalyzed by Cu(OTf)2 .Scientific Research Applications

Synthesis and Chemical Reactions

The compound's synthesis and involvement in chemical reactions are well-documented. For instance, Yavari et al. (2004) described a simple approach to synthesize dialkyl 5-tert-butylamino-[2,2']bifuranyl-3,4-dicarboxylates, showcasing the versatility of tert-butylamino groups in organic synthesis Yavari et al., 2004. Furthermore, Fördős et al. (2009) illustrated the application of octacarbonyldicobalt-catalyzed carbonylation in the synthesis of N-tert-Butyl-trans-α-ethoxycarbonyl-β-phenyl-β-lactam, highlighting the compound's role in complex organic synthesis and its potential in pharmaceutical applications Fördős et al., 2009.

Sensing and Molecular Recognition

Certain derivatives of N-tert-Butyl-2-phenyl-2-(phenylamino)acetamide are pivotal in molecular recognition and sensing. Verma et al. (2021) developed a novel N-(4-(tert-butyl)-phenyl)-2-chloroacetamide functionalized thiacalix[4]arene, which exhibited a "turn-on" fluorescence response towards Hg(II) ions. This indicates the compound's potential in designing sensitive and selective sensors for metal ions Verma et al., 2021.

Photocatalytic and Environmental Applications

The tert-butylamino group, a component of N-tert-Butyl-2-phenyl-2-(phenylamino)acetamide, is also significant in environmental chemistry. Sakkas et al. (2007) discussed the photocatalytic degradation of salbutamol, which contains a tert-butylamino group, using titanium dioxide. Their study offers insights into the environmental fate of similar compounds and their degradation pathways Sakkas et al., 2007.

properties

IUPAC Name |

2-anilino-N-tert-butyl-2-phenylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O/c1-18(2,3)20-17(21)16(14-10-6-4-7-11-14)19-15-12-8-5-9-13-15/h4-13,16,19H,1-3H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALUQCQYATHIIEI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C(C1=CC=CC=C1)NC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2402044.png)

![5-ethoxy-1-methyl-3-(2-morpholino-2-oxoethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2402045.png)

![N-alpha-t-Butyloxycarbonyl-N-epsilon-[1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl]-D-lysine](/img/structure/B2402046.png)

![3,4-dimethoxy-N-[[4-(2-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2402051.png)

![3-amino-N-[(3,4-dichlorophenyl)methyl]-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2402052.png)

![4-((4-methoxyphenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)butanamide](/img/structure/B2402053.png)

![4-oxo-N-phenethyl-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2402066.png)